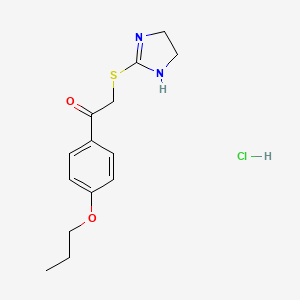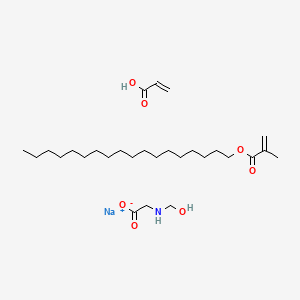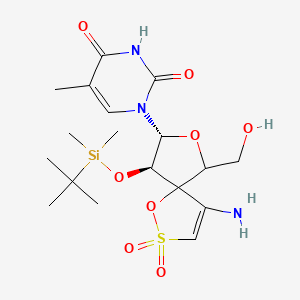
(2-Hydroxyethyl)dimethyl(3-(((3-oxo-3H-naphtho(2,1-b)pyran-2-yl)carbonyl)amino)propyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyethyl)dimethyl(3-(((3-oxo-3H-naphtho(2,1-b)pyran-2-yl)carbonyl)amino)propyl)ammonium chloride is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)dimethyl(3-(((3-oxo-3H-naphtho(2,1-b)pyran-2-yl)carbonyl)amino)propyl)ammonium chloride typically involves multiple stepsThe final step involves the quaternization of the amine with (2-hydroxyethyl)dimethylammonium chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl)dimethyl(3-(((3-oxo-3H-naphtho(2,1-b)pyran-2-yl)carbonyl)amino)propyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ammonium group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
(2-Hydroxyethyl)dimethyl(3-(((3-oxo-3H-naphtho(2,1-b)pyran-2-yl)carbonyl)amino)propyl)ammonium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential role in cellular processes and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as an additive in specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)dimethyl(3-(((3-oxo-3H-naphtho(2,1-b)pyran-2-yl)carbonyl)amino)propyl)ammonium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. Key pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxyethyl)dimethyl(3-(((3-oxo-3H-naphtho(2,1-b)pyran-2-yl)carbonyl)amino)propyl)ammonium bromide
- (2-Hydroxyethyl)dimethyl(3-(((3-oxo-3H-naphtho(2,1-b)pyran-2-yl)carbonyl)amino)propyl)ammonium iodide
Uniqueness
Compared to similar compounds, (2-Hydroxyethyl)dimethyl(3-(((3-oxo-3H-naphtho(2,1-b)pyran-2-yl)carbonyl)amino)propyl)ammonium chloride exhibits unique properties due to the presence of the chloride ion. This influences its solubility, reactivity, and interaction with biological molecules, making it a valuable compound in various applications .
Properties
CAS No. |
94159-27-0 |
|---|---|
Molecular Formula |
C21H25ClN2O4 |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
2-hydroxyethyl-dimethyl-[3-[(3-oxobenzo[f]chromene-2-carbonyl)amino]propyl]azanium;chloride |
InChI |
InChI=1S/C21H24N2O4.ClH/c1-23(2,12-13-24)11-5-10-22-20(25)18-14-17-16-7-4-3-6-15(16)8-9-19(17)27-21(18)26;/h3-4,6-9,14,24H,5,10-13H2,1-2H3;1H |
InChI Key |
VBYAGSJMNYXFCJ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCCNC(=O)C1=CC2=C(C=CC3=CC=CC=C32)OC1=O)CCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


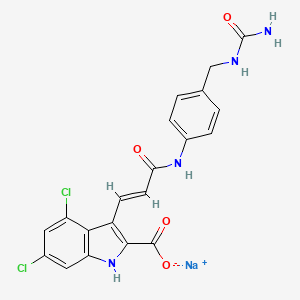
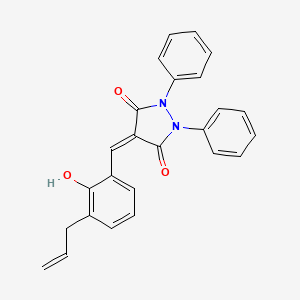
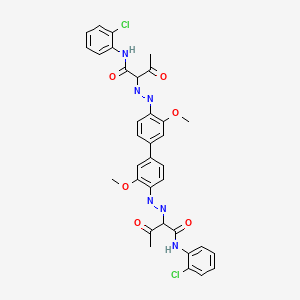
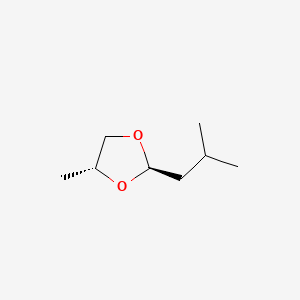
![[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride](/img/structure/B12779573.png)


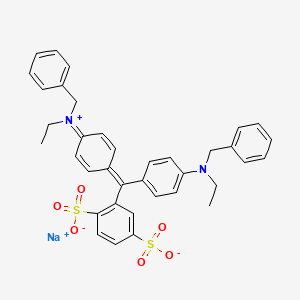
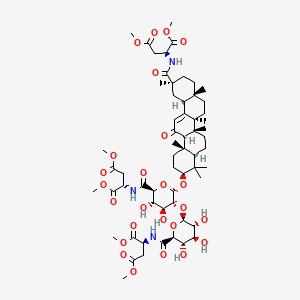
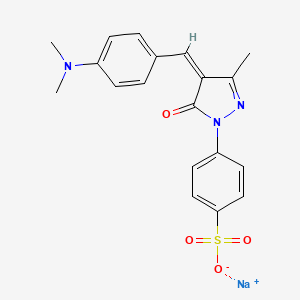
![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)
